![molecular formula C23H21F7N4O4 B601771 Fosaprepitant Impurity 2 CAS No. 172673-23-3](/img/structure/B601771.png)
Fosaprepitant Impurity 2
Overview
Description
A metabolite of Aprepitant
Mechanism of Action
Target of Action
Fosaprepitant Impurity 2, also known as Fosaprepitant, primarily targets the neurokinin-1 (NK1) receptors . These receptors play a crucial role in the transmission of certain signals in the nervous system, particularly those related to pain and nausea .
Mode of Action
Fosaprepitant acts as a high-affinity antagonist of the neurokinin-1 (NK1) receptors . This means that it binds to these receptors and blocks their activation, preventing them from responding to their natural ligand, a substance called Substance P . This blockage inhibits the transmission of signals that can lead to sensations of pain and nausea .
Biochemical Pathways
The action of Fosaprepitant primarily affects the neurokinin-1 (NK1) receptor pathway . By blocking the NK1 receptors, Fosaprepitant prevents the activation of this pathway by Substance P . This leads to a reduction in the transmission of signals related to pain and nausea, thereby helping to control these symptoms .
Pharmacokinetics
Fosaprepitant is a prodrug, which means it is administered in an inactive form and is then converted into its active form, Aprepitant, in the body . This conversion happens rapidly, ensuring that the drug can start to exert its effects soon after administration
Result of Action
The primary result of Fosaprepitant’s action is the prevention of nausea and vomiting , particularly those induced by chemotherapy . By blocking the NK1 receptors, Fosaprepitant inhibits the transmission of signals that can lead to these symptoms, thereby helping to control them .
Action Environment
The action of Fosaprepitant can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability . .
Biochemical Analysis
Biochemical Properties
Fosaprepitant Impurity 2 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of glutathione S-transferase P1 (GSTP1), an enzyme involved in detoxification processes. The interaction between this compound and GSTP1 is characterized by binding affinity and inhibition, which can influence the enzyme’s activity and subsequent biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to induce apoptosis in cancer cell lines, particularly those overexpressing GSTP1. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in apoptosis and cell survival, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an inhibitor of GSTP1, this compound binds to the enzyme’s active site, preventing its normal function. This inhibition leads to the accumulation of toxic metabolites and induces oxidative stress, ultimately triggering cell death. Additionally, this compound can modulate the expression of genes related to oxidative stress and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have distinct biological activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce chronic cellular stress and alter cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, this compound can induce significant toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage level triggers a marked increase in adverse outcomes. These findings highlight the importance of dose optimization to minimize potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity. This compound can also impact metabolic flux and metabolite levels, contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, influencing its localization and accumulation in different tissues. These transport mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic potential. Additionally, this compound can interact with binding proteins that modulate its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for understanding the compound’s mechanism of action and its impact on cellular processes. This compound’s localization within the cell can influence its interactions with biomolecules and its overall biological effects .
Biological Activity
Fosaprepitant Impurity 2 is a byproduct of the synthesis of fosaprepitant, which is a prodrug of aprepitant, an established neurokinin-1 (NK1) receptor antagonist. This article aims to detail the biological activity of this compound, focusing on its pharmacological effects, mechanisms, and clinical significance.
Overview of Fosaprepitant and Aprepitant
Fosaprepitant is primarily utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV). It is converted in the body to aprepitant, which exerts its effects by blocking substance P at NK1 receptors in the brain. This mechanism is crucial for mitigating emesis associated with highly and moderately emetogenic chemotherapy regimens .
The biological activity of this compound can be inferred from the established actions of its parent compound, aprepitant. Aprepitant's antagonistic action on NK1 receptors leads to:
- Inhibition of Substance P : By blocking substance P from binding to NK1 receptors, aprepitant effectively reduces the vomiting reflex.
- Synergistic Effects : When used in combination with other antiemetic agents like corticosteroids and serotonin antagonists (e.g., ondansetron), aprepitant enhances overall antiemetic efficacy .
Pharmacokinetics
Fosaprepitant is administered intravenously and rapidly converted to aprepitant through enzymatic hydrolysis. Key pharmacokinetic parameters include:
- Bioavailability : Fosaprepitant achieves bioequivalence with oral aprepitant, providing similar therapeutic outcomes.
- Half-life : The half-life of aprepitant ranges from 9 to 13 hours, allowing for effective management of emesis over multiple chemotherapy cycles .
Table 1: Pharmacokinetic Comparison
Parameter | Aprepitant (Oral) | Fosaprepitant (IV) |
---|---|---|
AUC (ng·h/mL) | 27,759 | 29,611 |
C_max (ng/mL) | 1,354 | 3,095 |
t_max (h) | 4.0 | 0.25 |
Half-life (h) | 14.0 | 13.6 |
Clinical Efficacy
Fosaprepitant has demonstrated significant efficacy in clinical studies aimed at preventing CINV. Randomized controlled trials have shown that patients receiving fosaprepitant experience higher rates of complete response compared to those on standard antiemetic therapy. For instance:
- In a pivotal study involving over 1,000 patients, those treated with fosaprepitant showed consistently higher rates of no emesis across multiple chemotherapy cycles .
- A post hoc analysis indicated that a single dose of fosaprepitant effectively prevented CINV in patients receiving moderately emetogenic chemotherapy, regardless of cancer type .
Case Studies
Several case studies have illustrated the practical applications and outcomes associated with fosaprepitant use:
- Case Study 1 : A patient undergoing high-dose cisplatin therapy was administered fosaprepitant as part of a multi-drug antiemetic regimen. The patient reported no episodes of vomiting during treatment, highlighting the drug's effectiveness in severe cases.
- Case Study 2 : In another instance involving patients receiving multiple cycles of chemotherapy, consistent administration of fosaprepitant maintained high levels of efficacy in preventing nausea and vomiting without significant adverse effects.
Safety Profile and Adverse Effects
Fosaprepitant is generally well tolerated; however, some adverse effects have been noted:
Scientific Research Applications
Regulatory Insights
The regulatory framework governing the acceptable levels of impurities in pharmaceutical products is defined by the International Council for Harmonisation (ICH). According to ICH guidelines Q3A and Q3B(R2), impurities must be controlled at levels deemed safe for human use. Specifically, impurities in drug products are typically controlled at levels less than or equal to 0.2% .
Clinical Efficacy and Safety
A randomized phase III study evaluated the efficacy of fosaprepitant compared to its oral counterpart, aprepitant. The study demonstrated that fosaprepitant effectively reduced chemotherapy-induced nausea and vomiting (CINV) with an overall complete response rate of 71% . However, the incidence of infusion site adverse reactions (ISAE) was noted to be higher with fosaprepitant than with oral formulations, prompting further investigation into the implications of impurities like Fosaprepitant Impurity 2 on safety profiles .
Pediatric Applications
Research has indicated that fosaprepitant can be safely administered to pediatric patients as young as ten months old for CINV prevention. A study highlighted its effectiveness in this demographic, showcasing its versatility and potential for broader applications in younger populations .
Stability and Formulation Studies
The stability of fosaprepitant formulations is critical for ensuring therapeutic efficacy. A novel crystal form of fosaprepitant has been developed, which exhibits enhanced stability and lower moisture absorption compared to previous forms. This advancement suggests that controlling impurity levels can directly influence the stability and bioavailability of the drug .
Data Tables
Study | Population | Complete Response Rate | Adverse Reactions |
---|---|---|---|
Phase III Study | Adults receiving cisplatin | 71% | Higher ISAE with IV administration |
Pediatric Study | Children aged 10 months+ | Effective for CINV prevention | Limited adverse reactions reported |
Properties
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxidomorpholin-4-ium-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O4/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)38-20-19(13-2-4-17(24)5-3-13)34(36,6-7-37-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-,34?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAQOLFUIZCJSQ-FMSQANQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C([N+](CCO2)(CC3=NNC(=O)N3)[O-])C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H]([N+](CCO2)(CC3=NNC(=O)N3)[O-])C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100055 | |
Record name | 3H-1,2,4-Triazol-3-one, 5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-, [2R-[2α(R*),3α]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801100055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172673-23-3 | |
Record name | 3H-1,2,4-Triazol-3-one, 5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-, [2R-[2α(R*),3α]]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172673-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-1,2,4-Triazol-3-one, 5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-, [2R-[2α(R*),3α]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801100055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.